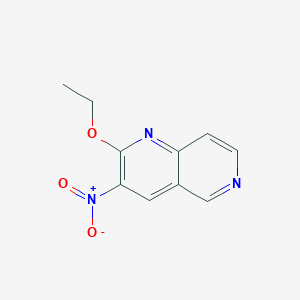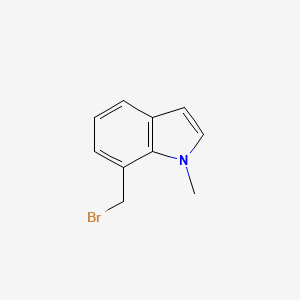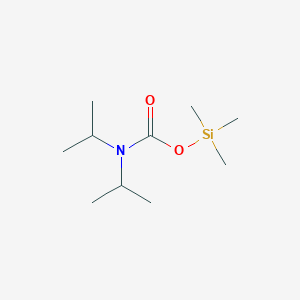
2-Ethoxy-3-nitro-1,6-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3-nitro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The compound has a molecular formula of C10H9N3O3 and a molecular weight of 219.197 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-nitro-1,6-naphthyridine typically involves the nitration of 2-ethoxy-1,6-naphthyridine. The reaction is carried out using a nitrating agent such as nitric acid in the presence of a solvent like acetic acid . The reaction conditions, including temperature and reaction time, are optimized to achieve the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-3-nitro-1,6-naphthyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride.
Major Products Formed
Reduction: 2-Ethoxy-3-amino-1,6-naphthyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethoxy-3-nitro-1,6-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-3-nitro-1,6-naphthyridine involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes or receptors, modulating cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethoxy-3-nitro-1,5-naphthyridine
- 2-Chloro-3-nitro-1,6-naphthyridine
- 3-Nitro-1,6-naphthyridine
Uniqueness
2-Ethoxy-3-nitro-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
87992-34-5 |
|---|---|
Formule moléculaire |
C10H9N3O3 |
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
2-ethoxy-3-nitro-1,6-naphthyridine |
InChI |
InChI=1S/C10H9N3O3/c1-2-16-10-9(13(14)15)5-7-6-11-4-3-8(7)12-10/h3-6H,2H2,1H3 |
Clé InChI |
QLRGKQDOFYJFRV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C2C=NC=CC2=N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione](/img/structure/B11885772.png)






![(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11885822.png)




